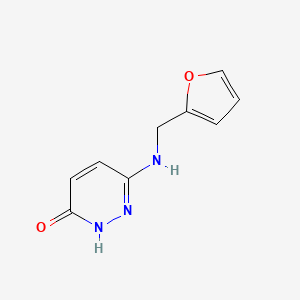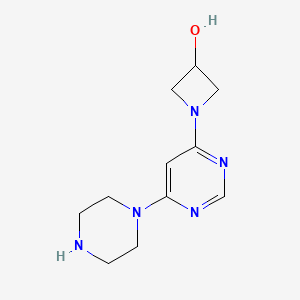
(3-シクロヘキシル-2-フルオロプロピル)(メチル)アミン塩酸塩
説明
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C₁₂H₂₄FClN. It is a derivative of cyclohexylamine and contains a fluorine atom, which can influence its chemical properties and reactivity. This compound is often used in scientific research and various industrial applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride typically begins with cyclohexylamine and a suitable fluorinated alkyl halide.
Reaction Steps: The cyclohexylamine is first reacted with the fluorinated alkyl halide under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the methyl group.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase production efficiency and reduce waste.
科学的研究の応用
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
化学反応の分析
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution Reactions: Substitution reactions can occur at various positions on the cyclohexyl ring or the fluorinated propyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexyl and fluorinated propyl derivatives.
作用機序
The mechanism by which (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the fluorine atom and methyl group.
Fluorinated Propylamines: Similar fluorinated compounds but without the cyclohexyl ring.
Methylamines: Similar methyl group but without the fluorine atom and cyclohexyl ring.
Uniqueness: The presence of both the cyclohexyl ring and the fluorine atom makes (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride unique compared to other similar compounds. This combination can lead to distinct chemical and biological properties.
特性
IUPAC Name |
3-cyclohexyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPPJGJPPCDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCCCC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)










